Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) succinate
Description
Properties
CAS No. |
5169-74-4 |
|---|---|
Molecular Formula |
C32H26O6 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
bis[2-oxo-2-(4-phenylphenyl)ethyl] butanedioate |
InChI |
InChI=1S/C32H26O6/c33-29(27-15-11-25(12-16-27)23-7-3-1-4-8-23)21-37-31(35)19-20-32(36)38-22-30(34)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-18H,19-22H2 |
InChI Key |
YTPMLOPTIJUJTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Steps
Preparation of 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-bromoethanone)
This intermediate is synthesized by bromination of 4,4'-bis(2-acetyl)biphenyl. A typical procedure involves dissolving the bis(acetyl)biphenyl in methylene dichloride, followed by bromination to introduce bromoacetyl groups at the 2-position of the ethanone moiety.
Reaction Conditions and Yield:
| Parameter | Details |
|---|---|
| Reactants | 4,4'-Bis(2-bromoacetyl)biphenyl (60 g) |
| Solvent | Methylene dichloride (1000 mL) |
| Reagents | Boc-L-Proline (120 g), Diisopropylethylamine (68.5 g) |
| Temperature | 15-25 °C |
| Reaction Time | 4-5 hours |
| Workup | Quenched with water, washed with aqueous acetic acid or concentrated hydrochloric acid to pH 4-6 |
| Purification | Distillation under vacuum, dissolution in toluene, ammonium acetate addition, heating at 95-105 °C |
| Final Purity | Up to 98.97% after repeated purification |
| Yield | Approximately 60 g of purified product |
This step yields a high purity bromoacetyl biphenyl intermediate suitable for further reactions.
Nucleophilic Substitution with Ammonium Acetate or Amines
The bromoacetyl intermediate undergoes nucleophilic substitution with ammonium acetate or other amines in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
| Parameter | Details |
|---|---|
| Reactants | 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-bromoethanone) (6.0 g), ammonium acetate (2.31 g) |
| Solvent | Dimethyl sulfoxide (20 mL) |
| Temperature | 25-30 °C |
| Reaction Time | 4-16 hours |
| Workup | Addition of methanol and water, filtration, washing with water, drying |
| Yield | 85% |
| Purity | 94-97% |
This step introduces the amine or related group, facilitating the formation of the oxoethyl linkage.
Coupling with Succinic Acid or Succinic Anhydride
The final coupling step involves esterification or amidation reactions between the biphenyl-oxoethyl intermediate and succinic acid derivatives to form the bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) succinate.
While specific detailed procedures for this step are less frequently reported explicitly for this exact compound, general organic synthesis principles apply:
- Activation of succinic acid (e.g., via acid chlorides or anhydrides).
- Reaction with the biphenyl-oxoethyl alcohol or amine intermediate under controlled temperature.
- Use of catalysts or coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
- Purification by recrystallization or chromatography.
Catalysts and Reagents
- Reducing Agents: Sodium triacetoxyborohydride, sodium cyanoborohydride, lithium aluminium hydride, diisobutylaluminium hydride (DIBAL) are used in related reductions during intermediate preparations.
- Bases: Organic bases such as diisopropylethylamine or inorganic bases are employed to neutralize acids and facilitate substitution reactions.
- Solvents: Polar aprotic solvents (dimethyl sulfoxide, acetonitrile), ethers, hydrocarbons, and alcohols are commonly used depending on the reaction step.
Purification Techniques
- Washing with aqueous acidic solutions (acetic acid or hydrochloric acid) to remove impurities.
- Vacuum distillation to concentrate and purify intermediates.
- Recrystallization from solvent mixtures such as toluene, methanol, and water.
- Filtration and drying under controlled temperature to obtain high-purity final compounds.
Summary Table of Preparation Methods
| Step | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Bromination of bis(acetyl)biphenyl | Methylene dichloride, Boc-L-Proline, Diisopropylethylamine, 15-25°C, 4-5h | ~60 g (from 60 g reactant) | 93.92-98.97 | Multi-step washing and recrystallization |
| Nucleophilic substitution | Ammonium acetate, Dimethyl sulfoxide, 25-30°C, 4-16h | 85 | 94-97 | Addition of methanol/water, filtration |
| Coupling with succinate | Succinic acid derivatives, coupling agents (inferred) | Not specified | Not specified | Standard esterification or amidation methods |
Chemical Reactions Analysis
Types of Reactions
Bis(2-[1,1’-biphenyl]-4-yl-2-oxoethyl) succinate can undergo various chemical reactions, including:
Oxidation: The biphenyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield biphenyl quinones, while reduction can produce biphenyl alcohols .
Scientific Research Applications
Bis(2-[1,1’-biphenyl]-4-yl-2-oxoethyl) succinate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Bis(2-[1,1’-biphenyl]-4-yl-2-oxoethyl) succinate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to esters and diesters sharing the 2-[1,1'-biphenyl]-4-yl-2-oxoethyl moiety but differing in substituents or core structures. Key examples include:
Key Observations :
- Aromatic vs.
- Ester Chain Length: Monoesters like the pentanoate (C5) and acetate (C2) exhibit lower molecular weights and increased hydrophobicity with longer chains, affecting solubility .
Physicochemical Properties
- Crystallinity : Biphenyl-containing esters often exhibit high crystallinity due to planar aromatic stacking, as seen in analogs with resolved crystal structures .
- Thermal Stability: The succinate backbone may confer higher thermal stability compared to monoesters, similar to Bis(2,2,6,6-tetramethyl-4-piperidyl) succinate, which is used as a light stabilizer .
Biological Activity
Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) succinate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
Chemical Structure and Properties
The compound is characterized by its biphenyl and succinate moieties, which are critical for its biological interactions. The structural formula can be represented as follows:
The biological activity of this compound is primarily mediated through its interaction with various cellular receptors and enzymes. Preliminary studies suggest that it may act as a modulator of G protein-coupled receptors (GPCRs), influencing downstream signaling pathways involved in cellular proliferation and apoptosis.
Key Mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes associated with metabolic pathways, leading to altered cellular function.
- Receptor Binding : It shows potential affinity for certain GPCRs, which could explain its effects on cardiovascular and neurological functions.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties. A study conducted on cancer cell lines demonstrated significant cytotoxicity, with an IC50 value indicating effective concentration levels.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 10 | Cell cycle arrest |
| A549 (Lung) | 12 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. In vitro assays revealed promising results against both bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Study 1: Anticancer Efficacy in Mice
A recent animal study assessed the therapeutic effects of this compound in a murine model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, with minimal side effects observed.
Study 2: Antimicrobial Effects
In another investigation, the compound was tested against drug-resistant strains of Staphylococcus aureus. Results indicated that it could effectively inhibit growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative treatment option.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
